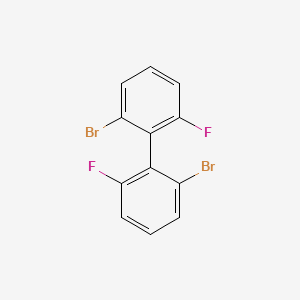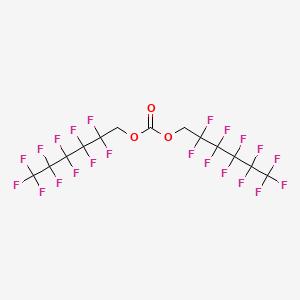
Bis(1H,1H-perfluorohexyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1H,1H-perfluorohexyl) carbonate is a specialized organofluorine compound known for its unique chemical properties. It is characterized by the presence of perfluorohexyl groups attached to a carbonate moiety. This compound is often used in scientific research and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1H,1H-perfluorohexyl) carbonate typically involves the reaction of perfluorohexanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
2C6F13CH2OH+COCl2→C6F13CH2OCOOCH2C6F13+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1H,1H-perfluorohexyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce perfluorohexanol and carbon dioxide.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Substitution: Common reagents include nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Perfluorohexanol and carbon dioxide.
Substitution: Various substituted carbonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(1H,1H-perfluorohexyl) carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organofluorine compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in creating fluorinated pharmaceuticals.
Industry: Utilized in the production of specialized coatings and materials that require high chemical resistance.
Mecanismo De Acción
The mechanism of action of Bis(1H,1H-perfluorohexyl) carbonate involves its interaction with various molecular targets. The perfluorohexyl groups provide hydrophobic characteristics, while the carbonate moiety can undergo hydrolysis or substitution reactions. These properties make it a versatile compound in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(1H,1H-perfluorooctyl) carbonate
- Bis(1H,1H-perfluorobutyl) carbonate
- Bis(1H,1H-perfluorodecyl) carbonate
Uniqueness
Bis(1H,1H-perfluorohexyl) carbonate is unique due to its specific chain length of the perfluorohexyl groups, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are desired.
Propiedades
Fórmula molecular |
C13H4F22O3 |
|---|---|
Peso molecular |
626.13 g/mol |
Nombre IUPAC |
bis(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl) carbonate |
InChI |
InChI=1S/C13H4F22O3/c14-4(15,6(18,19)8(22,23)10(26,27)12(30,31)32)1-37-3(36)38-2-5(16,17)7(20,21)9(24,25)11(28,29)13(33,34)35/h1-2H2 |
Clave InChI |
HCFPTKCGUUXTEX-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




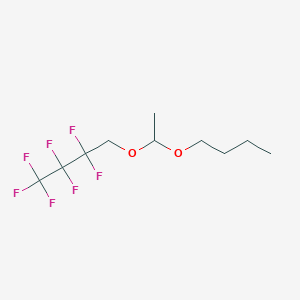

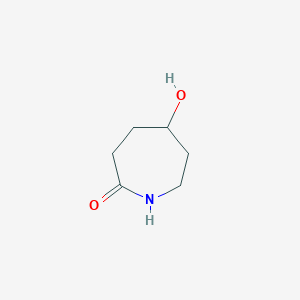

![ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate](/img/structure/B12088463.png)
![5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B12088468.png)


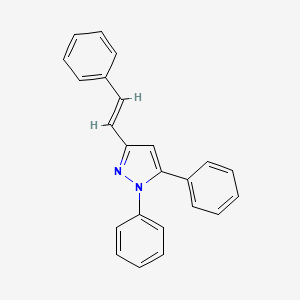

![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride](/img/structure/B12088499.png)
